Source: Titanium disulfide is found in nature as the mineral "jordisite". It can also be synthesized via various chemical methods. []
Classification: Titanium disulfide belongs to the family of transition metal dichalcogenides, which are compounds composed of a transition metal (titanium in this case) and a chalcogen (sulfur). []
Titanium disulfide is primarily classified as a transition metal dichalcogenide. It can be sourced from the reaction of titanium tetrachloride with hydrogen sulfide or through various synthesis methods that involve elemental titanium and sulfur. The compound is notable for its ability to form thin films and nanostructures, making it suitable for advanced technological applications.
Several methods have been developed for synthesizing titanium disulfide, each with its technical details:
The choice of synthesis method influences the purity, morphology, and electronic properties of the resulting titanium disulfide. For instance, atomic layer deposition allows for controlled thickness and uniformity essential for nanoelectronic applications, while chemical vapor deposition provides high yields of high-purity material.
Titanium disulfide has a layered structure where each layer consists of titanium atoms sandwiched between layers of sulfur atoms. The crystal structure can be described as hexagonal or orthorhombic depending on the specific phase (1T or 2H) being synthesized.
The layered nature allows for easy mechanical exfoliation into two-dimensional sheets, similar to graphene.
Titanium disulfide participates in various chemical reactions, particularly in redox processes where it can act as an electron donor or acceptor. For example:
This reaction illustrates its potential use in lithium-ion batteries as an electrode material.
The stability of titanium disulfide under different environmental conditions affects its reactivity. Under oxidative conditions, it may convert to titanium oxides or other sulfides.
In applications such as energy storage, titanium disulfide functions by intercalating lithium ions during charge-discharge cycles in batteries. The layered structure facilitates ion diffusion through the material.
Relevant analyses such as Raman spectroscopy and X-ray diffraction confirm its crystalline structure and phase purity .
Titanium disulfide has several scientific uses:
Titanium disulfide (TiS₂) adopts a prototypical layered hexagonal close-packed (HCP) structure, isostructural with cadmium iodide (CdI₂). This configuration belongs to the trigonal crystal system, space group P-3m1 (No. 164), where titanium (Ti) atoms occupy octahedral interstices between two layers of sulfur (S) atoms. Each Ti⁴⁺ ion is octahedrally coordinated with six S²⁻ ions, forming edge-sharing [TiS₆] octahedra that extend infinitely in two dimensions. Conversely, each S anion bonds to three Ti cations, resulting in a pyramidal geometry. The unit cell parameters are well-defined: a = b = 3.407 Å and c = 5.695 Å, with internal coordinates positioning Ti at (0, 0, 0) and S at (±1/3, ±2/3, 0.2488) [1] [3] [4]. The intralayer Ti–S bond length measures 2.423 Å, indicative of strong covalent bonding within the two-dimensional sheets [1].
This 1T (octahedral) polytype distinguishes TiS₂ from other transition metal dichalcogenides (TMDCs) like MoS₂ (2H phase). The stability of the 1T phase arises from the d⁰ electronic configuration of Ti⁴⁺, which minimizes ligand-field distortions. The layered architecture permits mechanical exfoliation down to monolayer thicknesses, though bulk TiS₂ exhibits semimetallic behavior due to a slight overlap (∼0.12 eV) between valence and conduction bands at the Γ point [2] [3].
Table 1: Crystallographic Parameters of TiS₂ at Ambient Conditions
Property | Value |
---|---|
Space group | P-3m1 (No. 164) |
Unit cell parameters | a = b = 3.407 Å; c = 5.695 Å |
Ti–S bond length | 2.423 Å |
Layer stacking sequence | AbC (A: S; b: Ti; C: S) |
Atomic positions | Ti: (0, 0, 0); S: (±1/3, ±2/3, 0.2488) |
Coordination geometry | Octahedral (Ti); Pyramidal (S) |
The individual S–Ti–S trilayers in TiS₂ are held together exclusively by van der Waals (vdW) forces, creating an interlayer gap of ∼2.92 Å. This weak interlayer interaction facilitates several critical behaviors: (1) Anisotropic physical properties, where electrical and thermal conductivity are markedly higher within the a-b plane than along the c-axis; (2) Intercalation capability, enabling host species like Li⁺ to insert between layers without disrupting covalent intralayer bonds; and (3) Mechanical exfoliability, allowing isolation of mono- or few-layer nanosheets [1] [2].
The stacking sequence follows an AbC pattern, where "A" and "C" represent sulfur layers, and "b" denotes titanium layers. Adjacent layers are offset such that sulfur atoms in one layer align above titanium atoms in the layer below. This stacking minimizes interlayer repulsion while optimizing vdW contact. Electron localization function (ELF) analyses confirm negligible electron density between layers, underscoring the nonbonding nature of these interactions. Consequently, the cleavage energy for separating layers is exceptionally low (∼0.3 J/m²), enabling applications requiring two-dimensional materials [1] [4].
TiS₂ undergoes significant structural and electronic transformations under hydrostatic compression, driven by the competition between intralayer covalent bonds and interlayer vdW interactions. Synchrotron X-ray diffraction (XRD) and computational studies reveal three distinct regimes:
Ambient to 20.7 GPa: The ambient P-3m1 phase persists but exhibits anisotropic compression. The c-axis (perpendicular to layers) compresses by 9.5% at 17.8 GPa, while the a-axis contracts by only 4%, reflecting the higher compressibility of vdW gaps than covalent bonds [1] [4]. This anisotropy arises because pressure preferentially weakens interlayer interactions before significantly straining Ti–S bonds. Electronic band overlap increases, intensifying semimetallic behavior [3] [4].
20.7–26.3 GPa: A first-order phase transition occurs, evidenced by discontinuous volume collapse and loss of long-range order in XRD patterns. Though the high-pressure structure remains undetermined experimentally, ab initio structure searches predict an orthorhombic phase with Immm symmetry. This phase retains layered character but with distorted [TiS₆] octahedra and reduced interlayer spacing [4].
>26.3 GPa: A second transition yields a tetragonal phase (I4/mmm), characterized by edge-sharing [TiS₈] polyhedra and quasi-three-dimensional bonding. Phonon dispersion calculations confirm dynamical stability above 30 GPa. This phase exhibits metallic behavior due to Fermi surface reconstruction, with possible superconductivity suggested by electronic topology transitions [4].
Table 2: High-Pressure Phase Transitions in TiS₂
Pressure Range (GPa) | Crystal System | Space Group | Key Structural Features |
---|---|---|---|
0–20.7 | Trigonal | P-3m1 | Anisotropic compression; c-axis 9.5% shorter at 17.8 GPa |
20.7–26.3 | Orthorhombic | Immm | Distorted octahedra; reduced vdW gap |
>26.3 | Tetragonal | I4/mmm | Edge-sharing [TiS₈] polyhedra; 3D bonding |
Defect engineering profoundly influences TiS₂'s crystallographic and functional properties. Common defects include:
Anisotropic mechanical responses are quantified through elastic tensor analysis and high-pressure XRD:
Defect-mediated anisotropic behavior enables tailored applications: Sulfur vacancies optimize electrode materials for fast-charging batteries, while controlled stacking faults modulate thermal conductivity in thermoelectrics. These crystallographic nuances position TiS₂ as a model system for correlating structural dynamics with functional performance in layered materials [1] [3] [4].
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